molecular formula C10H14O2 B7905828 2-Ethoxy-5-ethylphenol

2-Ethoxy-5-ethylphenol

Cat. No.: B7905828
M. Wt: 166.22 g/mol
InChI Key: JZEHSIWBEUAYKG-UHFFFAOYSA-N
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Description

2-Ethoxy-5-ethylphenol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of an ethoxy group and an ethyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-ethylphenol can be synthesized through several methods. One common method involves the ethylation of 2-ethoxyphenol. This reaction typically uses ethyl iodide or ethyl bromide as the ethylating agent in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow process. This method involves the reaction of diethyl carbonate with pyrocatechol in the presence of a catalyst. The catalyst used can be a metal oxide such as zinc oxide or aluminum oxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-ethylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2-Ethoxy-5-ethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-ethylphenol involves its interaction with various molecular targets. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This compound can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-ethylphenol: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxyphenol: Lacks the ethyl group present in 2-Ethoxy-5-ethylphenol.

    5-Ethyl-2-hydroxyanisole: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

This compound is unique due to the presence of both ethoxy and ethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .

Properties

IUPAC Name

2-ethoxy-5-ethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEHSIWBEUAYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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